molecular formula C8H7BrOS B8571154 2-Bromo-4-(methylsulfanyl)benzaldehyde

2-Bromo-4-(methylsulfanyl)benzaldehyde

Cat. No.: B8571154
M. Wt: 231.11 g/mol
InChI Key: WNCYJCBJDXPRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H7BrOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted benzaldehydes.

    Oxidation Products: 2-Bromo-4-(methylthio)benzoic acid.

    Reduction Products: 2-Bromo-4-(methylthio)benzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, Schiff bases derived from this compound have shown antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties. The methylthio group can participate in various chemical reactions, providing additional versatility compared to similar compounds.

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

2-bromo-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3

InChI Key

WNCYJCBJDXPRIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-bromo-4-fluorobenzaldehyde (150 mg, 0.74 mmol) in methanol (2 mL) was added sodium thiomethoxide (80 mg, 1.1 mmol). The reaction mixture was heated to 50° C. for 1 hour. After cooling, the mixture was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4, concentrated, and used as such.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.